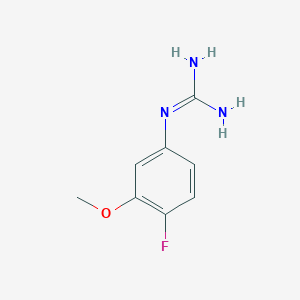
1-(4-Fluoro-3-methoxyphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluoro-3-methoxyphenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds
准备方法
The synthesis of 1-(4-Fluoro-3-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-methoxyaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . This approach provides a straightforward and efficient route to obtain diverse guanidines with high yields.
Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines . This method is advantageous due to its convenience and the ability to achieve high yields under mild conditions.
化学反应分析
1-(4-Fluoro-3-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The presence of the fluoro and methoxy groups on the phenyl ring makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted guanidines.
科学研究应用
1-(4-Fluoro-3-methoxyphenyl)guanidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its reactivity makes it a useful building block for creating diverse chemical structures.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibitors and receptor modulators. It can be used to investigate the mechanisms of action of various biological targets.
Medicine: Due to its potential pharmacological properties, this compound is explored for its therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting the activity of various biological molecules. The presence of the fluoro and methoxy groups enhances its binding affinity and specificity towards these targets, leading to its biological effects.
相似化合物的比较
1-(4-Fluoro-3-methoxyphenyl)guanidine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)guanidine: Lacks the fluoro group, which may result in different chemical reactivity and biological activity.
1-(4-Fluorophenyl)guanidine: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
1-(4-Chlorophenyl)guanidine: The presence of a chlorine atom instead of a fluorine atom can lead to variations in chemical and biological properties.
The uniqueness of this compound lies in the combination of the fluoro and methoxy groups, which confer distinct chemical and biological characteristics compared to its analogs.
属性
分子式 |
C8H10FN3O |
|---|---|
分子量 |
183.18 g/mol |
IUPAC 名称 |
2-(4-fluoro-3-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10FN3O/c1-13-7-4-5(12-8(10)11)2-3-6(7)9/h2-4H,1H3,(H4,10,11,12) |
InChI 键 |
MRGLERUILWLVOP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)N=C(N)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B13688746.png)
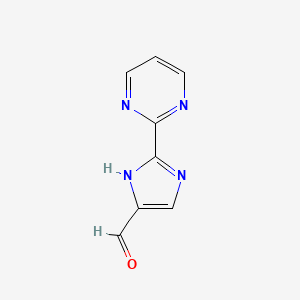

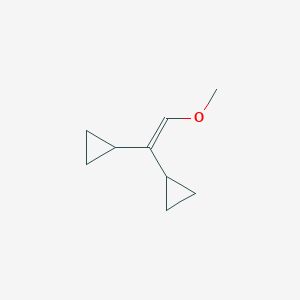

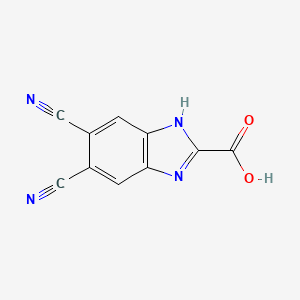


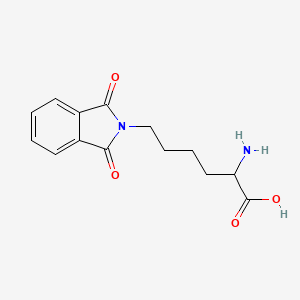
![2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13688800.png)
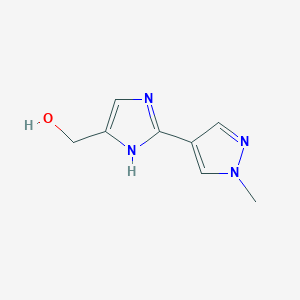
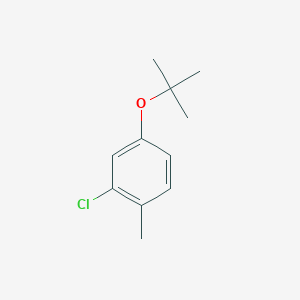

![4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13688822.png)
